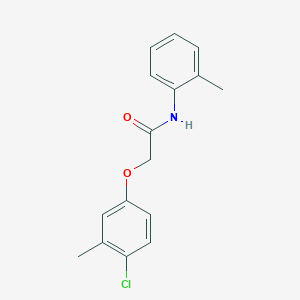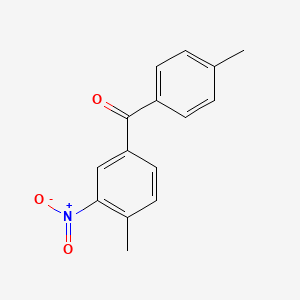
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine, also known as Domperidone, is a medication that is used to treat disorders related to the digestive system. It is a benzimidazole derivative and belongs to the class of dopamine antagonists. Domperidone is available in the form of tablets, suspension, and suppositories. It is a widely used drug and has been approved by the FDA for use in several countries.
作用机制
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine acts as a dopamine receptor antagonist, specifically blocking the D2 receptors. It also has an affinity for the 5-HT4 receptors. By blocking the dopamine receptors, 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine increases the release of prolactin, which stimulates milk production in lactating women. It also increases the motility of the gastrointestinal tract, which can be useful in the treatment of gastrointestinal disorders.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been shown to increase the release of prolactin and stimulate milk production in lactating women. It also increases the motility of the gastrointestinal tract, which can be useful in the treatment of gastrointestinal disorders. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been shown to have minimal effects on the cardiovascular system and does not cross the blood-brain barrier.
实验室实验的优点和局限性
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine is a widely used drug and has been extensively studied for its therapeutic effects on gastrointestinal disorders and lactation induction. It has a relatively safe profile and has minimal effects on the cardiovascular system. However, it has been shown to have limited efficacy in the treatment of Parkinson's disease and other neurological disorders. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has also been associated with several adverse effects, including headache, dizziness, and gastrointestinal disturbances.
未来方向
Future research on 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine should focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. It should also be studied for its potential use in the treatment of gastrointestinal disorders in pediatric patients. The development of new formulations of 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine, such as transdermal patches and nasal sprays, should also be explored. Additionally, more studies should be conducted to investigate the long-term safety and efficacy of 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine is a widely used drug that has been extensively studied for its therapeutic effects on gastrointestinal disorders and lactation induction. Its mechanism of action involves blocking dopamine receptors and increasing the release of prolactin. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has minimal effects on the cardiovascular system and has a relatively safe profile. However, it has been associated with several adverse effects and has limited efficacy in the treatment of neurological disorders. Future research should focus on its potential use in the treatment of other neurological disorders and the development of new formulations.
合成方法
The synthesis of 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine involves several steps. The first step involves the reaction of 1-(2,4-dimethoxyphenyl)-2-nitroethane with hydrogen gas in the presence of a palladium catalyst to form 1-(2,4-dimethoxyphenyl)ethanone. The second step involves the reaction of 1-(2,4-dimethoxyphenyl)ethanone with 4-chlorobenzyl chloride in the presence of a base to form 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine. The yield of the final product is around 70%.
科学研究应用
1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been extensively studied for its therapeutic effects on gastrointestinal disorders such as nausea, vomiting, and gastroparesis. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. 1-(2,4-dimethoxybenzoyl)-4-phenylpiperazine has been shown to increase the release of prolactin, which can be useful in lactation induction and the treatment of menstrual disorders.
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(14-16)24-2)19(22)21-12-10-20(11-13-21)15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMKLYQQHLVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-phenylpiperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)



![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)

![2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
![2-phenyl-4H-pyrrolo[1,2-a]benzimidazol-4-amine](/img/structure/B5859284.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
![2,6-dimethoxy-4-{[4-(methylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B5859302.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)